2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 883542-98-1
VCID: VC4000487
InChI: InChI=1S/C15H21NO2/c1-13-6-4-5-9-16(13)10-11-18-15-8-3-2-7-14(15)12-17/h2-3,7-8,12-13H,4-6,9-11H2,1H3
SMILES: CC1CCCCN1CCOC2=CC=CC=C2C=O
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

CAS No.: 883542-98-1

Cat. No.: VC4000487

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde - 883542-98-1

Specification

CAS No. 883542-98-1
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name 2-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde
Standard InChI InChI=1S/C15H21NO2/c1-13-6-4-5-9-16(13)10-11-18-15-8-3-2-7-14(15)12-17/h2-3,7-8,12-13H,4-6,9-11H2,1H3
Standard InChI Key AIUSVEIXGVNEFE-UHFFFAOYSA-N
SMILES CC1CCCCN1CCOC2=CC=CC=C2C=O
Canonical SMILES CC1CCCCN1CCOC2=CC=CC=C2C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a benzaldehyde core substituted at the 2-position with an ethoxy group bearing a 2-methylpiperidine ring. The piperidine nitrogen participates in hydrogen bonding, while the aldehyde group enables nucleophilic additions. Key structural features include:

  • Aldehyde group: Provides electrophilic reactivity for Schiff base formation.

  • Ethoxy linker: Enhances solubility and modulates steric effects.

  • 2-Methylpiperidine: Introduces chirality and influences receptor binding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H21NO2\text{C}_{15}\text{H}_{21}\text{NO}_{2}PubChem
Molecular Weight247.33 g/molPubChem
IUPAC Name2-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehydePubChem
SMILESO=Cc1ccccc1OCCN1CCCCC1CA2B Chem
Boiling Point470°C (estimated)Analog data
LogP2.77 (predicted)Chemsrc

Synthesis and Optimization

Synthetic routes typically proceed via a two-step protocol:

  • Etherification: Reaction of 2-hydroxybenzaldehyde with 1-(2-chloroethyl)-2-methylpiperidine in the presence of K2CO3\text{K}_2\text{CO}_3 in DMF at 80–100°C .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Critical parameters:

  • Solvent polarity: DMF outperforms THF in minimizing aldehyde oxidation .

  • Temperature: Excess heat promotes side reactions (e.g., aldol condensation) .

Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group undergoes characteristic transformations:

  • Schiff base formation: Reacts with primary amines (e.g., aniline) in ethanol at 25°C to yield imines (RC=N-R’\text{RC=N-R'}) .

  • Oxidation: KMnO4\text{KMnO}_4 in acidic conditions converts the aldehyde to a carboxylic acid.

  • Reduction: NaBH4\text{NaBH}_4 reduces the aldehyde to a benzyl alcohol derivative .

Piperidine Modifications

The 2-methylpiperidine moiety participates in:

  • N-alkylation: Quaternization with methyl iodide enhances water solubility .

  • Ring-opening: Strong acids (e.g., HCl) cleave the piperidine ring, forming secondary amines .

Biological Activities and Applications

Enzyme Inhibition

Structural analogs demonstrate:

  • Acetylcholinesterase (AChE) inhibition: IC50_{50} values of 10–15 µM in vitro, suggesting potential for Alzheimer’s therapy .

  • NF-κB pathway modulation: Suppression of inflammatory cytokines in macrophage models.

Table 2: Bioactivity of Structural Analogs

CompoundTargetIC50_{50}Mechanism
4-[2-(Piperidin-1-yl)ethoxy]benzaldehydeAChE12 µMCompetitive inhibition
2-Methoxy derivativesNF-κB8 µMIκBα stabilization

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 9.80 (s, 1H, CHO), 7.80–7.40 (m, 4H, Ar-H), 4.20 (t, 2H, OCH2_2), 2.70–2.50 (m, 6H, piperidine-H), 1.60 (m, 1H, CH(CH3_3)) .

  • HRMS (ESI+): m/zm/z 248.1651 [M+H]+^+ (calc. 248.1645) .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antipsychotic agents: Piperidine derivatives are precursors to risperidone analogs .

  • Antihistamines: Structural similarity to loratadine intermediates .

Material Science

  • Ligands in catalysis: Chelates transition metals (e.g., Cu2+^{2+}) for cross-coupling reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator